

Managing precipitation of Avotaciclib hydrochloride in media

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Compound of Interest

Compound Name: Avotaciclib hydrochloride

Cat. No.: B12387360

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Technical Support Center: Avotaciclib Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the precipitation of **Avotaciclib hydrochloride** in experimental media. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **Avotaciclib hydrochloride** and what is its mechanism of action?

Avotaciclib (also known as BEY1107) is an orally active, potent, and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). CDK1 is a key serine/threonine kinase that, in complex with Cyclin B, acts as a master regulator of the cell cycle, specifically promoting the transition from the G2 phase to mitosis (M phase). In many cancer cells, CDK1 is overexpressed or its activity is deregulated. Avotaciclib binds to the ATP-binding pocket of CDK1, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates necessary for mitosis, leading to cell cycle arrest at the G2/M checkpoint and subsequent apoptosis (programmed cell death) in cancer cells. This mechanism is being investigated for its therapeutic potential in cancers such as pancreatic and non-small cell lung cancer.

Q2: What are the basic physicochemical and solubility properties of **Avotaciclib hydrochloride**?

Avotaciclib hydrochloride is a small molecule inhibitor with the molecular formula $C_{13}H_{12}ClN_7O$ and a molecular weight of approximately 317.73 g/mol . It typically appears as a light yellow to yellow solid. Its solubility is a critical factor in experimental design. It is highly soluble in Dimethyl Sulfoxide (DMSO) but has low aqueous solubility. It is important to distinguish between different salt forms, as this can impact solubility. For example, the trihydrochloride salt form has been reported to have good water solubility. Always

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